molecular formula C21H20N6OS B3010459 N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-53-1

N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3010459
CAS No.: 886935-53-1
M. Wt: 404.49
InChI Key: KAEGVYYLUIQDFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms in a molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include observing changes in the compound under different conditions, such as changes in temperature or pressure .


Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .

Scientific Research Applications

Synthesis and Antiexudative Activity

  • Research conducted by Chalenko et al. (2019) details the synthesis of pyrolin derivatives of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. This study also evaluates the anti-exudative activity of these compounds, finding that several synthesized derivatives demonstrated significant antiexudative properties when compared to the reference drug diclofenac sodium (Chalenko et al., 2019).

Antimicrobial Screening

  • A study by MahyavanshiJyotindra et al. (2011) synthesized and evaluated the antimicrobial properties of this compound derivatives. These compounds showed promising in-vitro antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011).

Dinuclear Cobalt and Nickel Complexes

  • Fang et al. (2019) explored the use of a derivative of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in synthesizing dinuclear cobalt and nickel complexes. These complexes demonstrated strong urease inhibitory activities, which could have implications for various biochemical applications (Fang et al., 2019).

Antiviral and Virucidal Activity

  • Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, closely related to the compound , and assessed their antiviral and virucidal activities. Some of these derivatives showed potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus (Wujec et al., 2011).

Anti-inflammatory Activity and QSAR Study

  • Research by Sachdeva et al. (2013) focused on synthesizing compounds derived from a variant of this compound to develop better anti-inflammatory agents. The study also included a QSAR (Quantitative Structure-Activity Relationship) analysis of these compounds (Sachdeva et al., 2013).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level. This is particularly important in pharmacology, where understanding the mechanism of action can help in the design of new drugs .

Safety and Hazards

Safety and hazard analysis involves assessing the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could include more in-depth studies on its mechanism of action, potential applications in medicine or industry, and long-term effects on human health and the environment .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-15-8-9-17(16(2)13-15)23-19(28)14-29-21-25-24-20(18-7-3-4-10-22-18)27(21)26-11-5-6-12-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEGVYYLUIQDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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